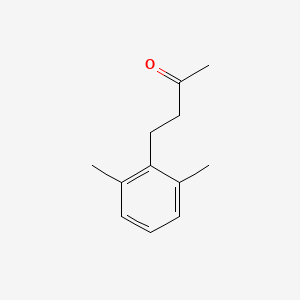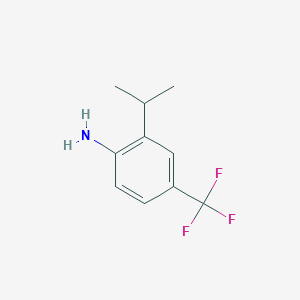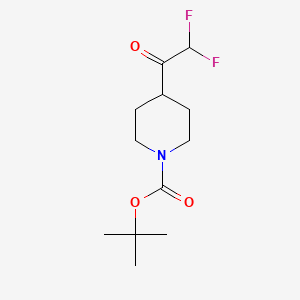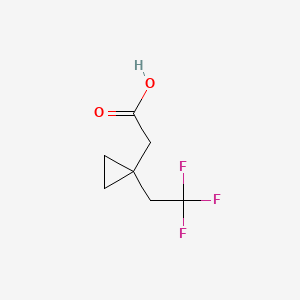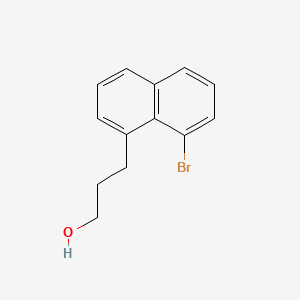
1-(3-Bromo-2,4-difluorophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2,4-difluorophenyl)ethan-1-amine is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-2,4-difluorophenyl)ethan-1-amine typically involves the bromination and fluorination of a phenyl ring followed by the introduction of an ethanamine group. One common method includes the following steps:
Bromination: The starting material, 2,4-difluoroaniline, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amination: The brominated intermediate is then reacted with ethylamine under basic conditions to introduce the ethanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-2,4-difluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted phenyl ethanamines.
Oxidation: Formation of 1-(3-bromo-2,4-difluorophenyl)ethanone.
Reduction: Formation of 1-(3-bromo-2,4-difluorophenyl)ethanol.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2,4-difluorophenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism by which 1-(3-bromo-2,4-difluorophenyl)ethan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
- 1-(3-Bromo-2,4-difluorophenyl)ethanone
- 2-Bromo-1-(3,4-difluorophenyl)ethanone
- 1-Bromo-2,4-difluorobenzene
Comparison: 1-(3-Bromo-2,4-difluorophenyl)ethan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with an ethanamine group This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding interactions in biological systems
Propiedades
Fórmula molecular |
C8H8BrF2N |
|---|---|
Peso molecular |
236.06 g/mol |
Nombre IUPAC |
1-(3-bromo-2,4-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8BrF2N/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4H,12H2,1H3 |
Clave InChI |
GOBSVHFXWDHHMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=C(C=C1)F)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)
